Nutlin carboxylic acid

Description

BenchChem offers high-quality Nutlin carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nutlin carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C32H32Cl2N4O6 |

|---|---|

Molecular Weight |

639.5 g/mol |

IUPAC Name |

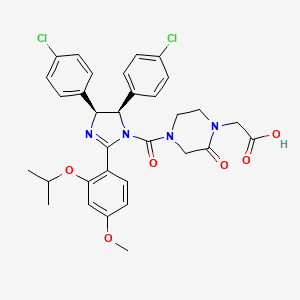

2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetic acid |

InChI |

InChI=1S/C32H32Cl2N4O6/c1-19(2)44-26-16-24(43-3)12-13-25(26)31-35-29(20-4-8-22(33)9-5-20)30(21-6-10-23(34)11-7-21)38(31)32(42)37-15-14-36(18-28(40)41)27(39)17-37/h4-13,16,19,29-30H,14-15,17-18H2,1-3H3,(H,40,41)/t29-,30+/m0/s1 |

InChI Key |

CYFZSMNCDNFMOG-XZWHSSHBSA-N |

Isomeric SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

structure and properties of Nutlin carboxylic acid

An in-depth technical analysis of Nutlin carboxylic acid, focusing on its structural chemistry, mechanistic role in the MDM2-p53 axis, and its critical application in the engineering of Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Evolution of MDM2 Antagonism

The tumor suppressor protein p53 is a master regulator of cell cycle arrest and apoptosis. In many cancers, p53 is functionally silenced by the overexpression of its negative regulator, Mouse Double Minute 2 (MDM2), an E3 ubiquitin ligase that binds p53 and targets it for proteasomal degradation[1]. While the small-molecule inhibitor Nutlin-3a was groundbreaking in its ability to competitively disrupt this interaction[2], the advent of Targeted Protein Degradation (TPD) required a structural evolution.

Nutlin carboxylic acid (often referred to as MDM2 ligand 1 or 2) represents this evolution. By introducing a carboxylic acid functional group to the Nutlin scaffold, chemists created a versatile synthetic handle. This allows the molecule to be tethered to various target-protein ligands via chemical linkers, effectively hijacking MDM2's E3 ligase activity to degrade entirely new disease-causing proteins[3][4].

Structural Chemistry and Physicochemical Profile

The efficacy of Nutlin carboxylic acid relies on its highly specific stereochemistry and functional group arrangement. The molecule features a rigid imidazoline core that acts as a scaffold to project three hydrophobic groups into the MDM2 binding pocket[1].

Table 1: Physicochemical and Structural Properties

| Property | Value |

|---|---|

| Chemical Name | (4R,5S)-Nutlin carboxylic acid |

| Synonyms | MDM2 ligand 1 / MDM2 ligand 2 |

| Molecular Formula | C32H32Cl2N4O6 |

| Molecular Weight | 639.53 g/mol |

| Target E3 Ligase | MDM2 (Mouse double minute 2 homolog)[3][5] |

| Primary Application | PROTAC synthesis (E3 ligase recruiter)[4] |

Mechanistic Biology: The MDM2-p53 Axis

To understand why Nutlin carboxylic acid is an ideal PROTAC anchor, one must examine the causality of its binding mechanics. The native interaction between p53 and MDM2 is driven by a deep hydrophobic cleft on the N-terminal domain of MDM2. High-resolution crystallographic studies demonstrate that three critical p53 amino acid residues—Phe19, Trp23, and Leu26 —anchor deeply into this pocket[1][6].

Nutlin carboxylic acid is rationally designed to mimic this exact triad:

-

Trp23 and Leu26 Mimicry: The two para-chlorophenyl rings at the C4 and C5 positions of the imidazoline scaffold occupy the Trp23 and Leu26 pockets[6].

-

Phe19 Mimicry: The ortho-isopropoxy group on the methoxy-phenyl ring projects directly into the Phe19 pocket[6].

The Causality of the Carboxylic Acid Modification: While the core scaffold ensures nanomolar binding affinity (IC50 ~90 nM for the parent Nutlin-3a)[2], the carboxylic acid tail is deliberately positioned to face outward toward the solvent. This orientation is critical; it ensures that when a bulky chemical linker (such as a PEG or alkyl chain) is conjugated via an amide bond, it does not cause steric clashes with the MDM2 surface[3]. This allows the successful formation of the ternary complex required for targeted degradation.

Fig 1: Mechanism of PROTAC-mediated targeted protein degradation via Nutlin carboxylic acid.

Experimental Workflows: Validating MDM2 Engagement

When synthesizing novel PROTACs using Nutlin carboxylic acid, researchers must validate that the linker conjugation has not abrogated MDM2 binding. The gold standard for this is the Fluorescence Polarization (FP) Assay [7][8].

The Causality of the Assay: FP measures the rotational tumbling rate of a fluorophore. A small, Rhodamine-labeled p53 peptide (Rd-p53) tumbling freely in solution depolarizes excited light rapidly (low polarization). However, when Rd-p53 binds to the massive MDM2 protein, its tumbling slows drastically, retaining light polarization (high polarization). If a Nutlin-derived PROTAC successfully binds MDM2, it competitively displaces the Rd-p53 peptide, restoring rapid tumbling and dropping the polarization signal[8].

Table 2: Comparative Binding Kinetics (MDM2-p53 Axis)

| Ligand / Complex | Binding Affinity | Mechanism of Action |

|---|---|---|

| Wild-type p53 peptide | ~140 - 270 nM (Kd)[9] | Endogenous binding to MDM2 hydrophobic cleft |

| Nutlin-3a | 90 nM (IC50)[2] | Competitive displacement of p53 |

| Nutlin Carboxylic Acid | Nanomolar range | PROTAC anchor; mimics Trp23, Leu26, Phe19 |

Self-Validating Protocol: High-Throughput FP Assay

To ensure absolute data integrity, this protocol is designed as a self-validating system utilizing strict internal baselines[8].

Step 1: Reagent Preparation

-

Prepare FP assay buffer (e.g., PBS with 0.01% Tween-20 to prevent non-specific aggregation).

-

Prepare a master mix containing 1.5 μM recombinant human MDM2 protein and 75 nM Rhodamine-labeled p53 peptide (Rd-p53)[8].

Step 2: Establishing Internal Baselines (Self-Validation)

-

Negative Control (0% Inhibition): Dispense 60 μL of the MDM2 + Rd-p53 master mix with a DMSO vehicle into 16 wells. Logic: This establishes the maximum theoretical polarization signal (fully bound state)[8].

-

Positive Control (100% Inhibition): Dispense 60 μL of 75 nM Rd-p53 peptide without MDM2 into 16 wells. Logic: This establishes the minimum polarization baseline (fully displaced state), proving the fluorophore is functioning correctly[8].

Step 3: Compound Titration

-

Serially dilute the Nutlin carboxylic acid (or derived PROTAC) in DMSO.

-

Add the compound to the assay wells. Critical parameter: Ensure the final DMSO concentration remains below 5% (ideally ~1-2%) to prevent artifactual denaturation of the MDM2 protein[8].

Step 4: Incubation & Measurement

-

Centrifuge the plate at 200 × g for 2 minutes to remove bubbles, then incubate at room temperature for 10–30 minutes to allow the competitive binding to reach thermodynamic equilibrium[8].

-

Read the microplate using an excitation wavelength of 531 nm and an emission wavelength of 595 nm[8]. Calculate the IC50 based on the dose-response curve generated between the established positive and negative control baselines.

Fig 2: Self-validating Fluorescence Polarization (FP) assay workflow for MDM2 binding.

References

-

Ambeed. "(4R,5S)-Nutlin carboxylic acid | MDM2 ligand 2". ambeed.com. 5

-

Sigma-Aldrich. "Nutlin carboxylic acid | 2249750-27-2". sigmaaldrich.com. Link

-

Sigma-Aldrich. "(4R,5S)-Nutlin carboxylic acid". sigmaaldrich.com. Link

-

NIH PMC. "Pharmacologic activation of p53 by small-molecule MDM2 antagonists". nih.gov. 2

-

NIH PubMed. "Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization". nih.gov.7

-

NIH PMC. "Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization". nih.gov. 8

-

MDPI. "Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction". mdpi.com. 1

-

MedChemExpress. "Ligands for E3 Ligase (Inhibitors Agonists Modulators Antagonists)". medchemexpress.com. 3

-

MedChemExpress. "PROTAC Product Handbook". medchemexpress.com. 4

-

ResearchGate. "Identification of MDM2 inhibitor RG7112 from Nutlin-3". researchgate.net. 6

-

PNAS. "Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX". pnas.org. 9

Sources

- 1. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction [mdpi.com]

- 2. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (4R,5S)-Nutlin carboxylic acid | MDM2 ligand 2 | Benzene Compounds | Ambeed.com [ambeed.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

Engineering the p53-MDM2 Axis: The Role of Nutlin Carboxylic Acid in Targeted Protein Degradation

Executive Summary

The autoregulatory feedback loop between the tumor suppressor p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a highly validated target in oncology. While early therapeutic strategies focused on small-molecule inhibitors to disrupt this interaction, the advent of Targeted Protein Degradation (TPD) has revolutionized the field. Nutlin carboxylic acid —a functionalized derivative of the potent MDM2 inhibitor Nutlin-3—serves as a critical chemical anchor. By enabling the synthesis of MDM2-recruiting Proteolysis Targeting Chimeras (PROTACs), it offers a synergistic "double-whammy" effect: the targeted degradation of oncogenic proteins coupled with the simultaneous stabilization and activation of p53.

The Mechanistic Foundation of p53-MDM2 Disruption

In normal cellular physiology, p53 activity is kept in check by MDM2, which binds to the transactivation domain of p53 and targets it for proteasomal degradation. In many malignancies, such as acute lymphoblastic leukemia (ALL) and diffuse large B-cell lymphoma (DLBCL), p53 remains wild-type but is functionally silenced due to MDM2 overexpression[1],[2].

Nutlin-3a, a first-in-class cis-imidazoline analog, was designed to mimic the three critical p53 residues (Phe19, Trp23, and Leu26) that insert into the deep hydrophobic pocket of MDM2[3]. By occupying this pocket, Nutlin-3a competitively inhibits the p53-MDM2 interaction, leading to p53 stabilization, cell cycle arrest, and apoptosis[2].

Mechanism of Nutlin Carboxylic Acid in p53-MDM2 disruption and PROTAC-mediated degradation.

Nutlin Carboxylic Acid: From Inhibitor to PROTAC Anchor

While Nutlin-3a is a potent inhibitor, it lacks a conjugation handle for further chemical modification. Nutlin carboxylic acid (CAS: 2306390-08-7) solves this by incorporating a carboxylic acid moiety while retaining the high-affinity MDM2 binding profile (Ki ≈ 90 nM)[4].

The Chemical Rationale

The carboxylic acid group is the ideal synthetic handle for PROTAC development. It allows for highly efficient amide coupling with amine-terminated linkers (such as PEG or alkyl chains), which are subsequently attached to a ligand targeting a Protein of Interest (POI)[3].

Stereochemistry and Assay Controls

Stereochemistry is paramount for MDM2 engagement. The (4R,5S) enantiomer is the active conformation required to fit the MDM2 hydrophobic pocket[4]. Conversely, the inactive enantiomer (derived from Nutlin-3b) exhibits a 150-fold reduction in binding affinity (IC50 = 13.6 µM)[3]. In rigorous assay design, PROTACs synthesized using the inactive Nutlin-3b carboxylic acid serve as mandatory negative controls to prove that target degradation is strictly MDM2-dependent.

The Dual-Action Mechanism

Unlike traditional PROTACs that utilize ubiquitously expressed E3 ligases (like CRBN or VHL) solely for degradation, MDM2-recruiting PROTACs offer a dual mechanism of action[5]:

-

Targeted Degradation: They hijack MDM2 to ubiquitinate and degrade a specific POI (e.g., PARP1 to overcome inhibitor resistance in breast cancer)[5].

-

Concomitant p53 Activation: By occupying the MDM2 pocket, the PROTAC simultaneously prevents MDM2 from degrading p53, triggering apoptosis in p53-WT tumor cells[1].

Quantitative Overview of Nutlin Derivatives

| Compound | Target | Binding Affinity | Primary Application |

| Nutlin-3a | MDM2 (p53 pocket) | Ki = 90 nM | Small molecule inhibitor; p53 activator |

| Nutlin-3b | MDM2 (p53 pocket) | IC50 = 13.6 µM | Inactive enantiomer; Negative control |

| (4R,5S)-Nutlin Carboxylic Acid | MDM2 (p53 pocket) | Ki ≈ 90 nM | E3 Ligase Ligand for PROTAC synthesis |

| Caylin-2 | MDM2 / Bcl-XL | N/A | Dual-target inhibitor |

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of Nutlin-based PROTACs must follow self-validating workflows. The protocols below explain not just the steps, but the causality behind the experimental design.

Protocol 1: Bioconjugation of Nutlin Carboxylic Acid

Objective: Synthesize a heterobifunctional PROTAC by conjugating (4R,5S)-Nutlin carboxylic acid to an amine-functionalized POI-linker.

-

Causality of Reagents: HATU is utilized as the coupling reagent because it is highly efficient for sterically hindered carboxylic acids and minimizes epimerization, ensuring the active (4R,5S) stereocenter is preserved. DIPEA acts as a non-nucleophilic base to drive the reaction without participating in unwanted side reactions.

Steps:

-

Activation: Dissolve 1.0 eq of (4R,5S)-Nutlin carboxylic acid and 1.2 eq of HATU in anhydrous DMF under an inert argon atmosphere.

-

Base Addition: Add 3.0 eq of DIPEA and stir for 15 minutes at room temperature to form the active ester intermediate.

-

Coupling: Add 1.1 eq of the amine-functionalized POI-linker. Stir at room temperature for 4-6 hours.

-

Purification: Quench the reaction with water and purify via Preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

-

Validation: Confirm the exact mass and purity (>95%) using LC-MS and 1H-NMR.

Protocol 2: In Vitro Validation of Dual-Action Degradation

Objective: Confirm that the synthesized PROTAC degrades the POI via the ubiquitin-proteasome system while simultaneously stabilizing p53.

-

Causality of Controls: Treating cells with the proteasome inhibitor MG132 prior to PROTAC exposure is critical. If the POI is degraded via the PROTAC mechanism, MG132 will rescue the POI levels. If POI levels drop despite MG132, the reduction is likely an artifact of off-target cytotoxicity.

Steps:

-

Cell Culture: Seed a p53-WT cancer cell line (e.g., MCF-7 or A549) in 6-well plates and incubate overnight.

-

Inhibitor Pre-treatment (Control): Pre-treat control wells with 10 µM MG132 for 2 hours to block proteasome activity.

-

PROTAC Treatment: Treat cells with varying concentrations of the Nutlin-PROTAC (e.g., 10 nM to 1 µM) for 12–24 hours. Include a vehicle (DMSO) control and an inactive enantiomer (Nutlin-3b-PROTAC) control.

-

Lysate Preparation: Harvest cells, lyse using RIPA buffer supplemented with protease/phosphatase inhibitors, and quantify protein using a BCA assay.

-

Western Blot Analysis: Probe the membranes for the POI (to confirm degradation), p53 (to confirm stabilization via MDM2 blockade), and GAPDH (loading control).

Self-validating experimental workflow for Nutlin-based PROTAC synthesis and evaluation.

Clinical and Translational Implications

The strategic use of Nutlin carboxylic acid in PROTAC design addresses major hurdles in oncology. In tumors that rely on specific oncogenic drivers (e.g., PARP1 in BRCA-mutated breast cancers), resistance to standard inhibitors frequently develops. By converting a PARP inhibitor into a Nutlin-based PROTAC, researchers can physically eliminate the PARP1 protein, bypassing mutation-driven resistance mechanisms[5].

Furthermore, because these PROTACs utilize MDM2 as the E3 ligase, they inherently disrupt the p53-MDM2 axis. This dual action is particularly promising for hematological malignancies like DLBCL and ALL, where p53 is often intact but heavily suppressed by MDM2[1],[2]. The result is a highly targeted therapy that simultaneously removes the tumor's primary growth driver and reactivates its intrinsic apoptotic machinery.

References

1.[3] MedChemExpress. "Nutlin 3 | MedChemExpress (MCE) Life Science Reagents." Available at: 2.[1] Oncotarget. "Targeting the p53-MDM2 interaction by the small-molecule MDM2 antagonist Nutlin-3a: a new challenged target therapy in adult Philadelphia positive acute lymphoblastic leukemia." Available at: 3.[2] Leukemia (PubMed). "Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21)." Available at: 4.[5] Li G, et al. (Biochem Pharmacol). "A PARP1 PROTAC as a novel strategy against PARP inhibitor resistance via promotion of ferroptosis in p53-positive breast cancer." Available at: 5.[4] BroadPharm. "(4R,5S)-Nutlin carboxylic acid, 2306390-08-7." Available at:

Sources

- 1. Targeting the p53-MDM2 interaction by the small-molecule MDM2 antagonist Nutlin-3a: a new challenged target therapy in adult Philadelphia positive acute... | Oncotarget [oncotarget.com]

- 2. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (4R,5S)-Nutlin carboxylic acid, 2306390-08-7 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

Nutlin Carboxylic Acid: A Strategic E3 Ligand for Dual-Mechanism PROTAC Design

[1][2][3]

Executive Summary

Targeted Protein Degradation (TPD) has evolved beyond the canonical recruitment of Cereblon (CRBN) and Von Hippel-Lindau (VHL).[][2][3][4] Nutlin carboxylic acid (a functionalized derivative of the MDM2 inhibitor Nutlin-3a) represents a sophisticated "third-wave" E3 ligase ligand.[][2][3] Unlike silent recruiters, Nutlin-based PROTACs offer a unique dual-mechanism of action : they induce the ubiquitination of a target protein of interest (POI) while simultaneously blocking the MDM2-p53 interaction, leading to the stabilization of the tumor suppressor p53.

This technical guide provides a rigorous framework for utilizing Nutlin carboxylic acid in PROTAC development, covering rational design, chemical conjugation, and validation protocols.

Technical Foundation: The MDM2 Recruitment Strategy[5]

Chemical Identity & Stereochemistry

Nutlin carboxylic acid is typically derived from Nutlin-3a , the active enantiomer of the imidazoline-based MDM2 antagonist.[3] The "carboxylic acid" moiety serves as the critical synthetic handle for linker attachment, usually extending from the piperazine ring, which acts as the solvent-exposed "exit vector."

-

Active Enantiomer: (-)-Nutlin-3a (binds MDM2 p53-pocket).[][2][3][5][6]

-

Inactive Control: (+)-Nutlin-3b (does not bind MDM2; essential for negative control experiments).[][2][3]

-

Binding Mode: Mimics the Phe19, Trp23, and Leu26 residues of p53, inserting deep into the hydrophobic cleft of MDM2.

The "Dual-Hit" Mechanism

While VHL and CRBN ligands function solely as adaptors, Nutlin-based degraders are bioactive ligands.[][2][3]

-

Event A (Degradation): The PROTAC recruits MDM2 to the POI, facilitating E2-mediated ubiquitin transfer and subsequent proteasomal degradation.[4]

-

Event B (p53 Stabilization): By occupying the MDM2 binding pocket, the PROTAC prevents MDM2 from ubiquitinating its natural substrate, p53. This results in p53 accumulation and activation of apoptotic pathways.[6]

Visualization of Signaling Pathway

The following diagram illustrates the divergent downstream effects of an MDM2-based PROTAC compared to traditional inhibitors.

Caption: Dual-mechanism of Nutlin-PROTACs: Inducing POI degradation while simultaneously stabilizing p53 by blocking MDM2.

Strategic Design & Comparison

E3 Ligase Selection Matrix

Choosing MDM2 over VHL or CRBN should be a data-driven decision based on the target tissue and resistance profile.[][3]

| Feature | MDM2 (Nutlin) | VHL (VH032) | Cereblon (Pomalidomide) |

| Endogenous Function | p53 regulation | HIF-1α degradation | Ikaros/Aiolos degradation |

| Tissue Expression | High in many tumors; inducible | Ubiquitous | Ubiquitous (Hematopoietic bias) |

| Mechanism | Dual (Degrade + Stabilize p53) | Degradation only | Degradation only |

| Molecular Weight | High (~580 Da ligand) | Medium (~400 Da) | Low (~270 Da) |

| Resistance Mode | MDM2 mutation (rare) | VHL mutation/silencing | CRBN downregulation |

| Best Use Case | p53-WT tumors ; Synergistic therapy | General purpose; Low toxicity | Hematological targets |

Linker Chemistry & Exit Vectors

The carboxylic acid on Nutlin is typically positioned on the piperazine ring . This is the optimal "exit vector" because the piperazine moiety points towards the solvent, away from the MDM2 binding interface.

Experimental Protocols

Chemical Synthesis: Amide Coupling

Objective: Conjugate Nutlin-COOH to an amine-linker-warhead construct. Prerequisites: Nutlin carboxylic acid (CAS: 2249750-27-2 or similar), HATU, DIPEA, DMF (anhydrous).[][2][3]

Step-by-Step Workflow:

-

Activation: Dissolve Nutlin-COOH (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq).[][2][3] Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

-

Coupling: Add the amine-linker-warhead intermediate (1.1 eq) to the reaction mixture.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the starting material (Nutlin-COOH mass).[][2][3]

-

Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and brine.

-

Purification: Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). Nutlin derivatives are hydrophobic; expect late elution.[][3]

Biochemical Validation: The "Hook Effect" Check

Before cellular assays, confirm ternary complex formation.

-

Design: Titrate the PROTAC against fixed concentrations of MDM2 and POI.

-

Validation: You must observe a "bell-shaped" curve.[][2][3] At high concentrations, binary complexes (PROTAC-MDM2 and PROTAC-POI) outcompete ternary complexes, reducing the signal.[][2][3] This confirms the mechanism is PROTAC-driven and not non-specific.[][3]

Cellular Degradation & p53 Stabilization Assay

Objective: Verify the dual mechanism in p53-wildtype cells (e.g., MCF-7, U2OS).

Protocol:

-

Seeding: Plate cells at 70% confluency.[][3]

-

Treatment: Treat with PROTAC (0.1, 1, 10 µM) for 6, 12, and 24 hours.

-

Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.

-

Western Blot Targets:

-

POI: Should decrease.

-

MDM2: May decrease (auto-ubiquitination) or increase (p53 transcriptional target).[][2][3] Note: MDM2 is a transcriptional target of p53, so stabilizing p53 often leads to a rebound increase in MDM2 protein levels.

-

p53: Should increase significantly (marker of MDM2 inhibition).[3]

-

p21: Should increase (downstream p53 effector).

-

Visualization of Experimental Logic

The following decision tree guides the optimization process when degradation is inefficient.

Caption: Troubleshooting workflow for MDM2 PROTACs. p53 stabilization serves as an internal positive control for MDM2 engagement.[]

References

-

Schneekloth, A. R., et al. (2008). Targeted intracellular protein degradation induced by a small molecule: En route to chemical genetics. Journal of the American Chemical Society. Link[][2][3]

-

Vassilev, L. T., et al. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science. Link[][2][3]

-

Hines, J., et al. (2013). MDM2-recruiting PROTACs: Dual-mechanism degraders.[][2][3] Chemistry & Biology. Link

-

Li, Y., & Yang, J. (2021). Structural biology of the MDM2-p53 interaction and Nutlin-based inhibitors.[3] Journal of Molecular Biology. Link

-

Smith, B. E., et al. (2019). Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase. Nature Communications.[][3] Link

Nutlin-3 Derivatives in Chemical Biology: A Technical Guide to MDM2 Antagonists and PROTAC Design

Executive Summary

This technical guide analyzes the evolution and application of Nutlin-3 derivatives, a class of small molecules designed to antagonize the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor p53. While originally developed as potential cancer therapeutics, these compounds have become indispensable chemical probes for dissecting the p53 signaling axis. This guide details the structure-activity relationships (SAR) of key derivatives (Nutlin-3a, RG7112, Idasanutlin), explores their emerging role as E3 ligase anchors in Proteolysis Targeting Chimeras (PROTACs), and provides validated experimental protocols for their characterization.

Part 1: The Mechanistic Architecture

The utility of Nutlin-3 derivatives rests on their ability to mimic the transactivation domain of p53. MDM2 binds p53 primarily through a deep hydrophobic cleft, occluding p53’s transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.

The Hydrophobic Cleft

Nutlin-3a functions by inserting its cis-imidazoline core into the MDM2 pocket typically occupied by three key p53 residues: Phe19, Trp23, and Leu26 . This competitive inhibition prevents MDM2-mediated ubiquitination, leading to a rapid accumulation of p53.

Critical Mechanistic Insight: A hallmark of on-target Nutlin activity is the upregulation of both p53 and MDM2. Because MDM2 is a transcriptional target of p53, stabilizing p53 triggers a negative feedback loop where MDM2 expression increases, even though its function is inhibited.[1]

Pathway Visualization

The following diagram illustrates the autoregulatory loop and the specific intervention point of Nutlin derivatives.

Caption: The p53-MDM2 autoregulatory loop. Nutlin derivatives block MDM2, stabilizing p53 and inducing target genes, including MDM2 itself.

Part 2: Evolution of Derivatives & SAR

Research has transitioned from the racemic mixture Nutlin-3 to highly potent, stereochemically pure clinical candidates.

Comparative Analysis of Key Derivatives

The following table synthesizes physicochemical properties and potency data. Note the progression in binding affinity (

| Compound | Core Scaffold | Stereochemistry | MDM2 Binding ( | Solubility | Research Application |

| Nutlin-3 | cis-Imidazoline | Racemic Mixture | ~100–300 nM | Low | Initial chemical probe (cost-effective). |

| Nutlin-3a | cis-Imidazoline | Enantiopure (Active) | ~90 nM | Low | Standard reference tool for in vitro p53 studies. |

| RG7112 | cis-Imidazoline | Enantiopure | ~18 nM | Improved | First clinical candidate; superior PK profile. |

| Idasanutlin (RG7388) | Pyrrolidine | Enantiopure | ~6 nM | High | Second-generation; highly potent; PROTAC anchor. |

Structural Causality

-

Nutlin-3a vs. 3b: Only the 'a' enantiomer aligns the chlorophenyl rings to mimic the p53 Phe19/Leu26 side chains effectively. The 'b' enantiomer is largely inactive (150-fold less potent) and serves as an excellent negative control in experiments to rule out off-target toxicity [1].

-

Idasanutlin (RG7388): The replacement of the imidazoline core with a pyrrolidine ring improves steric complementarity with the MDM2 cleft and enhances metabolic stability, making it the preferred scaffold for in vivo studies and PROTAC design [2].

Part 3: Advanced Applications: MDM2-Based PROTACs

Nutlin derivatives are increasingly used as the "anchor" moiety in Proteolysis Targeting Chimeras (PROTACs). In this modality, the Nutlin derivative recruits MDM2 not to inhibit it, but to exploit its E3 ligase activity to ubiquitinate a different protein of interest (POI).

Design Logic

-

The Linker: A PEG or alkyl chain connects the anchor to the warhead.

-

The Warhead: Ligand binding the target protein (e.g., JQ1 for BRD4).

Synergistic Mechanism: Unlike VHL- or CRBN-based PROTACs, MDM2-based PROTACs offer a "dual-threat" mechanism. They degrade the oncogenic target (e.g., BRD4) while simultaneously stabilizing p53 by occupying the MDM2 binding pocket [3].

Part 4: Experimental Protocols

To ensure scientific integrity, every experiment using Nutlin derivatives must include controls for p53-independence.

Protocol A: Validation of p53 Restoration (Western Blot)

This protocol confirms that the compound is acting via the MDM2-p53 axis and not through general cellular stress.

Materials:

-

Cell lines: HCT116

(Test) and HCT116 -

Compound: Nutlin-3a (10 mM DMSO stock).[4]

-

Antibodies: anti-p53, anti-MDM2, anti-p21, anti-Actin.

Step-by-Step Methodology:

-

Seeding: Plate

cells/well in 6-well plates. Allow attachment for 24h. -

Treatment: Treat cells with Nutlin-3a (5 µM or

equivalent) for 8–24 hours.-

Control: Treat with DMSO (vehicle) and Nutlin-3b (inactive enantiomer).

-

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease inhibitors.

-

Blotting: Resolve 20 µg protein on 10% SDS-PAGE. Transfer to PVDF.

-

Validation Criteria:

-

p53: Significant accumulation in treated

cells vs. control. -

MDM2: Crucial Step - MDM2 levels must increase (due to the feedback loop). If p53 rises but MDM2 drops, the mechanism is likely off-target (e.g., transcriptional blockage).

-

p21: Strong induction indicating transcriptional competence of the stabilized p53.

-

Protocol B: Experimental Workflow for Derivative Characterization

The following workflow outlines the logical progression for validating a new Nutlin derivative or PROTAC.

Caption: Validation workflow. Biochemical affinity must be established before cellular testing. p53-null lines are mandatory controls.

Part 5: Troubleshooting & Optimization

-

Solubility Artifacts: Nutlin-3a has poor aqueous solubility (>10 µM). Precipitates can cause false positives in light-scattering assays. Solution: Use Idasanutlin for high-concentration studies or ensure DMSO concentration is <0.5% in final assay buffer.

-

Enantiomeric Purity: Commercial "Nutlin-3" is a racemate. Using it requires double the concentration of Nutlin-3a to achieve the same effect, increasing off-target risks. Directive: Always purchase or synthesize purified Nutlin-3a or Idasanutlin for mechanistic studies.

-

p53-Independent Toxicity: At high concentrations (>20 µM), Nutlins can induce toxicity in p53-null cells via off-target effects (e.g., mitochondria). Validation: Always verify that the

in

References

-

Vassilev, L. T., et al. (2004).[5][6][7] In vivo activation of the p53 pathway by small-molecule antagonists of MDM2.[6][8][9] Science. [Link]

-

Ding, Q., et al. (2013). Discovery of RG7388, a Potent and Selective p53–MDM2 Inhibitor in Clinical Development. Journal of Medicinal Chemistry. [Link]

-

Hines, J., et al. (2019). MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. Cancer Research. [Link][9]

-

Tovar, C., et al. (2006). Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer cells. Proceedings of the National Academy of Sciences. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy: advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a Disruptor of the MDM2-p53 Protein-Protein Interaction Facilitated by High-throughput in Silico Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo activation of the p53 pathway by small-molecule antagonists of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer | Oncotarget [oncotarget.com]

- 7. researchgate.net [researchgate.net]

- 8. Disruption of the MDM2–p53 interaction strongly potentiates p53-dependent apoptosis in cisplatin-resistant human testicular carcinoma cells via the Fas/FasL pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.stemcell.com [cdn.stemcell.com]

Understanding the Cellular Function of Nutlin Carboxylic Acid: Mechanism, PROTAC Applications, and Experimental Validation

Executive Summary

The murine double minute 2 (MDM2)–p53 axis is a critical regulatory pathway in cellular homeostasis and oncology. While traditional small molecules like Nutlin-3a were designed to inhibit MDM2 and stabilize the tumor suppressor p53, the advent of targeted protein degradation has shifted the paradigm. Nutlin carboxylic acid (often cataloged as MDM2 Ligand 1) represents a structural evolution: it retains the potent MDM2-binding affinity of its parent molecule but introduces a functionalized carboxylate handle. This modification transforms the molecule from a standalone inhibitor into a powerful E3 ligase-recruiting moiety for Proteolysis Targeting Chimeras (PROTACs). This whitepaper details the mechanistic causality, physicochemical dynamics, and experimental protocols for utilizing Nutlin carboxylic acid in modern drug development.

Molecular Mechanism of Action: Direct MDM2 Binding

In wild-type p53 cells, MDM2 acts as a negative regulator by binding to the transactivation domain of p53, subsequently ubiquitinating it and targeting it for 26S proteasomal degradation. Nutlin carboxylic acid mimics the three critical p53 amino acid residues (Phe19, Trp23, and Leu26) that insert into the deep hydrophobic cleft of MDM2[1].

The critical distinction between Nutlin-3a and Nutlin carboxylic acid lies in the synthetic utility of the latter. By replacing a terminal non-essential group with an acetic acid moiety (e.g., 2-{4-[(4R,5S)-...-1-carbonyl]-2-oxopiperazin-1-yl}acetic acid), researchers created a stable conjugation point[2]. This allows the molecule to anchor to a chemical linker without causing steric clashes within the MDM2 binding pocket.

Caption: MDM2-p53 Axis vs. Nutlin Intervention. Nutlin carboxylic acid blocks MDM2, stabilizing p53.

The Core Cellular Function: E3 Ligase Recruitment in PROTACs

While free Nutlin carboxylic acid can stabilize p53, its primary function in contemporary cell biology is acting as the E3-recruiting warhead in heterobifunctional PROTACs[3].

When Nutlin carboxylic acid is conjugated via a linker to a ligand targeting a Protein of Interest (POI), it forces the spatial proximity of MDM2 and the POI. This "hijacks" the ubiquitin-proteasome system (UPS). The first all-small-molecule PROTAC ever developed utilized a Nutlin derivative linked to a Selective Androgen Receptor Modulator (SARM) to successfully degrade the Androgen Receptor (AR)[4].

The Synergistic Advantage of MDM2-PROTACs

Unlike Cereblon (CRBN) or Von Hippel-Lindau (VHL) based PROTACs, Nutlin-based PROTACs offer a unique dual-mechanism of action in p53 wild-type cells:

-

Target Degradation: The POI is ubiquitinated and destroyed.

-

p53 Stabilization: The recruitment of MDM2 by the PROTAC simultaneously occupies MDM2's binding pocket, preventing it from degrading p53.

A prime example is A1874 , a Nutlin-based BRD4-degrading PROTAC. A1874 degrades 98% of BRD4 at nanomolar concentrations while concurrently stabilizing p53, resulting in a synergistic anti-proliferative effect against cancer cells that vastly outperforms VHL-based equivalents[5].

Caption: PROTAC Ternary Complex. Nutlin carboxylic acid bridges the target protein to MDM2 for degradation.

Physicochemical Dynamics and Cellular Permeability

The addition of a carboxylic acid group significantly alters the physicochemical profile of the Nutlin scaffold. Free carboxylic acids are generally ionized at physiological pH (7.4), which restricts their passive diffusion across the hydrophobic lipid bilayer of the cell membrane[6].

Therefore, Nutlin carboxylic acid is rarely used as a standalone therapeutic. However, during PROTAC synthesis, the carboxylic acid is typically consumed in an amide coupling reaction with an amine-terminated linker. This neutralizes the charge, and the cellular permeability of the resulting PROTAC is dictated by the global physicochemical properties (e.g., TPSA, cLogP, and molecular weight) of the chimeric molecule.

Table 1: Comparative Binding and Application Profiles

| Compound | MDM2 Binding Affinity (IC50) | Cellular Permeability | Primary Cellular Function |

| Nutlin-3a | ~90 nM | High (Passive Diffusion) | Direct MDM2 Inhibition / p53 Stabilization |

| Nutlin Carboxylic Acid | ~90 - 150 nM | Low/Moderate (Ionized at pH 7.4) | Synthetic Precursor / E3 Ligase Handle |

| A1874 (Nutlin-PROTAC) | ~32 nM (DC50 for BRD4) | Moderate (PROTAC-dependent) | Dual Action: BRD4 Degradation + p53 Stabilization |

Experimental Protocols for Cellular Validation

To establish a self-validating system when working with Nutlin carboxylic acid-derived PROTACs, researchers must prove both target degradation and the mechanistic dependency on the proteasome.

Protocol 1: In Vitro MDM2 Binding Assay (Fluorescence Polarization)

Purpose: To verify that the conjugation of the linker to Nutlin carboxylic acid does not abolish MDM2 binding affinity.

-

Reagent Preparation: Prepare recombinant human MDM2 protein (residues 1-118) and a fluorescently labeled p53 peptide (e.g., FAM-p53).

-

Incubation: In a 384-well black microplate, combine 10 nM FAM-p53 peptide and 30 nM MDM2 in assay buffer (PBS, 0.05% Tween-20, 1 mM DTT).

-

Compound Addition: Add the Nutlin-PROTAC (or free Nutlin carboxylic acid as a control) in a 10-point dose-response titration (ranging from 10 µM to 0.5 nM).

-

Equilibration: Incubate the plate at room temperature for 30 minutes in the dark.

-

Measurement: Read fluorescence polarization (FP) using a microplate reader (Ex: 485 nm, Em: 535 nm). A decrease in FP indicates the Nutlin moiety successfully displaced the p53 peptide from MDM2.

Protocol 2: Cellular Degradation and p53 Stabilization Assay (Western Blot)

Purpose: To validate the dual-action mechanism of the synthesized Nutlin-PROTAC in a living cellular system.

-

Cell Culture: Seed HCT116 cells (wild-type p53) in 6-well plates at

cells/well. Incubate overnight at 37°C, 5% CO2. -

Treatment & Self-Validation Control:

-

Group A: Vehicle (0.1% DMSO).

-

Group B: Nutlin-PROTAC (e.g., 100 nM).

-

Group C: Nutlin-PROTAC (100 nM) + MG132 (10 µM, added 2 hours prior to PROTAC). Causality check: MG132 blocks the proteasome; if degradation is UPS-dependent, POI levels will be rescued in this group.

-

-

Incubation: Treat cells for 24 hours.

-

Lysis & Blotting: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors. Quantify protein, run on SDS-PAGE, and transfer to a PVDF membrane.

-

Detection: Probe with primary antibodies against the POI (e.g., BRD4), p53, and a loading control (e.g., GAPDH).

-

Expected Outcome: Group B should show depleted POI and elevated p53. Group C should show elevated POI (rescued from degradation) and elevated p53, proving the Nutlin carboxylic acid moiety successfully recruited MDM2 to drive proteasomal degradation.

References

-

Hines, J., et al. (2019). MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. Cancer Research, 79(1), 251-262. Available at:[Link]

-

Schneekloth, A. R., et al. (2008). Targeted intracellular protein degradation induced by a small molecule: En route to chemical proteomics. Bioorganic & Medicinal Chemistry Letters, 18(22), 5904-5908. Available at:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. xcessbio.com [xcessbio.com]

- 3. Nutlin carboxylic acid - MedChem Express [bioscience.co.uk]

- 4. Targeted intracellular protein degradation induced by a small molecule: En route to chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

The Dual-Action Blade: A Technical Guide to Nutlin Carboxylic Acid in PROTAC Development

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. A key component in the design of these heterobifunctional molecules is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system. This guide provides an in-depth technical exploration of Nutlin carboxylic acid, a derivative of the potent MDM2 inhibitor Nutlin-3, and its pivotal role in the development of a unique class of PROTACs. We will delve into the molecular rationale for its use, detailing its dual-action mechanism of inducing target protein degradation while simultaneously stabilizing the tumor suppressor p53. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for the rational design and evaluation of Nutlin-based PROTACs.

Introduction: The Strategic Advantage of Hijacking MDM2

The landscape of targeted therapy is undergoing a paradigm shift from protein inhibition to protein elimination. PROTACs are at the forefront of this revolution, acting as a bridge between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. While several E3 ligases have been successfully recruited for PROTAC-mediated degradation, Mouse Double Minute 2 Homolog (MDM2) presents a particularly strategic target, especially in oncology.

MDM2 is a primary negative regulator of the p53 tumor suppressor protein.[1] In many cancers, MDM2 is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to evade apoptosis and proliferate unchecked.[2] The Nutlin family of small molecules, including Nutlin-3, are potent inhibitors of the MDM2-p53 interaction, effectively stabilizing p53 and reactivating its tumor-suppressive functions.[3][4][5]

The use of Nutlin derivatives, such as Nutlin carboxylic acid, as the E3 ligase-recruiting element in a PROTAC offers a compelling dual-action therapeutic strategy.[6][7] Such a PROTAC not only degrades a specific oncoprotein but also concurrently stabilizes p53, delivering a synergistic anti-cancer effect.[6][8] This guide will illuminate the principles and practicalities of harnessing this powerful combination.

The Molecular Blueprint: Designing a Nutlin-Based PROTAC

A Nutlin-based PROTAC is a chimeric molecule comprising three key components: a warhead that binds to the target protein, a linker, and the Nutlin-based ligand that recruits the MDM2 E3 ligase. The rational design of each component is critical for the efficacy of the final PROTAC.

The Warhead: Targeting the Protein of Interest

The choice of the warhead is dictated by the specific protein you aim to degrade. It should be a high-affinity ligand for the POI. The binding affinity of the warhead for its target is a crucial determinant of the PROTAC's potency.

The MDM2 Ligand: Nutlin Carboxylic Acid

Nutlin carboxylic acid, a derivative of Nutlin-3, serves as the anchor for recruiting MDM2.[9][10][11] The carboxylic acid moiety provides a convenient chemical handle for conjugation to a linker without significantly compromising its binding to the p53-binding pocket of MDM2. The cis-imidazole scaffold of the Nutlin core is responsible for mimicking the key interactions of p53 with MDM2.[3]

The Linker: More Than Just a Spacer

The linker is not a passive component; its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and MDM2.[]

-

Length: A linker that is too short may lead to steric hindrance, preventing the formation of the ternary complex. Conversely, an overly long linker may result in an unstable complex.[9][] The optimal length is typically determined empirically by synthesizing a series of PROTACs with varying linker lengths.

-

Composition: The chemical nature of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability. Polyethylene glycol (PEG) and alkyl chains are commonly used linker motifs.[]

-

Attachment Points: The points at which the linker is attached to the warhead and the Nutlin ligand are crucial. The linker should be connected to a solvent-exposed region of each ligand to minimize interference with their respective binding interactions.[9]

Mechanism of Action: A Two-Pronged Attack

The elegance of a Nutlin-based PROTAC lies in its dual mechanism of action, which is initiated by the formation of a ternary complex.

Ternary Complex Formation and Target Degradation

Once inside the cell, the Nutlin-based PROTAC simultaneously binds to the POI via its warhead and to MDM2 via the Nutlin ligand. This brings the POI into close proximity with the E3 ligase activity of MDM2, leading to the ubiquitination of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can participate in further rounds of degradation, acting catalytically.

Figure 1: Mechanism of Nutlin-based PROTAC-mediated protein degradation.

p53 Stabilization

Concurrently with target degradation, the Nutlin moiety of the PROTAC competitively inhibits the interaction between MDM2 and p53. This prevents the MDM2-mediated ubiquitination and degradation of p53, leading to its accumulation and the activation of downstream tumor-suppressive pathways, including cell cycle arrest and apoptosis.

Figure 2: Nutlin-based PROTACs stabilize p53 by inhibiting MDM2.

Experimental Protocols: From Synthesis to Cellular Evaluation

This section provides detailed, step-by-step methodologies for the synthesis and evaluation of Nutlin-based PROTACs.

General Synthesis of a Nutlin-Based PROTAC

The synthesis of a Nutlin-based PROTAC typically involves a convergent approach where the Nutlin carboxylic acid, a linker with appropriate functional groups, and the warhead are synthesized separately and then coupled together. The following is a generalized protocol for the final coupling step, assuming an amine-functionalized linker and a carboxylic acid on the warhead.

Protocol 1: Amide Coupling of Nutlin Carboxylic Acid to a Linker

-

Materials and Reagents:

-

Nutlin carboxylic acid

-

Amine-terminated linker (e.g., PEG-diamine)

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

-

Reaction vessel, magnetic stirrer, and inert atmosphere (N₂ or Ar)

-

-

Procedure:

-

Dissolve Nutlin carboxylic acid (1.0 eq) in anhydrous DMF in the reaction vessel under an inert atmosphere.

-

Add the coupling reagent (1.2 eq) and the base (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Add a solution of the amine-terminated linker (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography or preparative HPLC to obtain the Nutlin-linker conjugate.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Note: This is a generalized protocol. The specific reaction conditions, including the choice of coupling reagent, base, and solvent, may need to be optimized for different linkers and warheads.

Cellular Evaluation of PROTAC Activity

Protocol 2: Western Blotting for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein following treatment with the Nutlin-based PROTAC.

-

Cell Culture and Treatment:

-

Plate the desired cancer cell line (e.g., HCT116 for BRD4 degradation) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the Nutlin-based PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation) values.

-

Protocol 3: Cell Viability Assay (SRB Assay)

This assay measures the cytotoxic effect of the Nutlin-based PROTAC on cancer cells.

-

Cell Plating and Treatment:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with serial dilutions of the PROTAC for 72 hours.

-

-

Cell Fixation and Staining:

-

Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates five times with 1% (v/v) acetic acid and allow them to air dry.

-

-

Measurement and Data Analysis:

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC₅₀ (concentration at which 50% of cell growth is inhibited) value.

-

Data Presentation: Quantifying the Impact

The efficacy of Nutlin-based PROTACs can be quantitatively assessed and compared. The following table summarizes key data for representative Nutlin-based PROTACs targeting BRD4 and BCL-XL.

| PROTAC | Target | MDM2 Ligand | Warhead | Linker | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (µM) | Reference |

| A1874 | BRD4 | Idasanutlin | JQ1 | 13-atom PEG | HCT116 | 32 | >98 | - | [8] |

| BMM4 | BCL-XL | Nutlin-3 derivative | ABT-263 derivative | PEG-based | A549 | - | - | 4.99 | [13] |

Note: DC₅₀ and Dₘₐₓ values are for the target protein. IC₅₀ values represent cell viability. "-" indicates data not reported in the cited source.

Conclusion and Future Perspectives

Nutlin carboxylic acid and its derivatives have proven to be highly effective E3 ligase ligands for the development of a unique and powerful class of PROTACs. The ability of these molecules to simultaneously induce the degradation of a target oncoprotein and stabilize the p53 tumor suppressor offers a synergistic therapeutic approach with the potential to overcome drug resistance.[6]

The future of Nutlin-based PROTACs lies in the expansion of the target scope to other oncoproteins and the optimization of linker technology to enhance their drug-like properties. Further research into the structural biology of the ternary complexes formed by these PROTACs will provide deeper insights for rational design and lead to the development of even more potent and selective degraders. As our understanding of the intricate interplay between targeted protein degradation and p53 biology grows, so too will the therapeutic potential of this innovative class of molecules.

References

-

Hines, J., et al. (2018). MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. ACS Chemical Biology. [Link]

-

Sale, A., et al. (2022). MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment. International Journal of Molecular Sciences. [Link]

-

Li, Y., et al. (2022). PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective. Frontiers in Chemistry. [Link]

-

Zhang, Y., et al. (2022). MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Zhang, Y., et al. (2022). MDM2-BCL-X L PROTACs enable degradation of BCL-X L and stabilization of p53. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Sale, A., et al. (2022). MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment. MDPI. [Link]

-

Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition. [Link]

-

Hines, J., et al. (2018). MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. ACS Publications. [Link]

-

Khan, S., et al. (2019). A comprehensive review of PROTAC technology for targeted protein degradation. Molecules. [Link]

-

Zhang, Y., et al. (2022). MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53. National Institutes of Health. [Link]

-

Hou, H., et al. (2023). Dual functionality of MDM2 in PROTACs expands the horizons of targeted protein degradation. Journal of Hematology & Oncology. [Link]

-

Li, Y., et al. (2022). PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective. ScienceOpen. [Link]

-

Shang, Y., et al. (2024). Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. Molecules. [Link]

-

Jeong, S., et al. (2025). Development of MDM2-Targeting PROTAC for Advancing Bone Regeneration. Advanced Science. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chempep.com [chempep.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 13. MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Engineering Dual-Action PROTACs Using Nutlin Carboxylic Acid in Cell-Based Assays

Executive Summary & Scientific Rationale

In the rapidly evolving field of Targeted Protein Degradation (TPD), the over-reliance on CRBN and VHL E3 ligases presents a vulnerability to acquired resistance. Nutlin carboxylic acid (CAS 2249750-27-2 / 2306390-08-7) has emerged as a critical building block for expanding the E3 ligase repertoire [1]. As a functionalized derivative of the MDM2 inhibitor Nutlin-3, it provides a highly reactive carboxylic acid handle for linker conjugation, enabling the design of MDM2-recruiting Proteolysis Targeting Chimeras (PROTACs).

Unlike traditional VHL/CRBN degraders, MDM2-recruiting PROTACs possess a dual-action mechanistic paradigm . MDM2 is an oncogenic E3 ligase whose primary endogenous function is the ubiquitination and degradation of the tumor suppressor p53. By utilizing a Nutlin-based PROTAC, researchers can simultaneously induce the proteasomal degradation of an oncogenic target protein (e.g., BRD4, BCL-XL) and competitively block the MDM2-p53 interaction, thereby stabilizing p53 and triggering synergistic apoptosis [2, 3].

As a Senior Application Scientist, I have structured this guide to move beyond basic protocol steps. Here, we will dissect the causality behind experimental design, ensuring that your cell-based assays are self-validating and mechanistically rigorous.

Mechanistic Paradigm: The Dual-Action Pathway

To properly design cell-based assays, one must first visualize the competing intracellular kinetics. The Nutlin-based PROTAC must outcompete endogenous p53 for the MDM2 binding pocket, while simultaneously recruiting the target protein to form a productive ternary complex.

Dual-action mechanism of Nutlin-based PROTACs: target degradation and p53 stabilization.

Quantitative Benchmarks in Literature

When evaluating the efficacy of your synthesized Nutlin-PROTACs, your data should be benchmarked against established literature parameters. The table below summarizes the quantitative performance of validated MDM2-recruiting PROTACs across different targets and cell lines.

| Target Protein | PROTAC Designation | Cell Line Model | p53 Status | Efficacy Metric | Key Mechanistic Outcome | Ref |

| BRD4 | A1874 | HCT116 | Wild-Type | DC | 98% BRD4 degradation; robust p53 accumulation. | [2] |

| BCL-XL | BMM4 | MV-4-11 | Wild-Type | IC | BCL-XL degradation; synergistic cellular apoptosis. | [3] |

| BRD4 | PROTAC 3 | MIA PaCa-2 | Mutant | DC | Preferential degradation of the BRD4 short isoform. | [4] |

| PARP1 | Compound 3 | Breast Cancer | Wild-Type | DC | PARP1 degradation; promotion of ferroptosis. | [5] |

Experimental Design & Causality Checkpoints

Before executing the protocols, you must engineer your experimental design to be a self-validating system . A common pitfall in PROTAC development is misinterpreting phenotypic toxicity as targeted degradation.

Causality in Cell Line Selection: Because MDM2's primary role is regulating p53, the genetic status of p53 in your chosen cell line will drastically alter your phenotypic readouts.

-

p53 Wild-Type (e.g., HCT116, A549): Expect to see synergistic cell death driven by both target degradation and p53-mediated apoptosis.

-

p53 Mutant/Null (e.g., MDA-MB-231, HCT116 p53-/-): The PROTAC will still degrade the target protein, but the synergistic apoptotic boost will be absent. Testing across isogenic pairs (WT vs. Null) is the gold standard for proving the dual-action mechanism [2, 4].

Causality in Control Selection: To prove that your compound is acting as a PROTAC and not just a bulky inhibitor, every assay must include:

-

Vehicle (DMSO): Baseline control.

-

Unlinked Combination: Equimolar administration of Nutlin-3 + Target Ligand. Why? If the PROTAC does not outperform the unlinked combination in viability assays, the linker architecture is failing to drive synergistic ternary complex formation.

-

Proteasome Rescue (MG132): Pre-treatment with a proteasome inhibitor. Why? This proves the degradation is dependent on the Ubiquitin-Proteasome System (UPS).

Detailed Step-by-Step Protocols

Protocol A: Compound Formulation and Solubilization

Nutlin carboxylic acid and its fully assembled PROTAC derivatives are highly lipophilic, often leading to false-negative degradation profiles due to precipitation in aqueous culture media [1].

Steps:

-

Stock Preparation: Dissolve the Nutlin-PROTAC in 100% anhydrous DMSO to a concentration of 10 mM. Note: Mild sonication and warming (37°C for 5 mins) are often required for complete dissolution.

-

Working Aliquots: Store single-use aliquots at -80°C to prevent freeze-thaw degradation of the linker.

-

Media Dilution: When dosing cells, ensure the final DMSO concentration in the culture media never exceeds 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity.

-

(Optional In Vivo Prep): If transitioning to animal models, utilize a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to maintain solubility [1].

Protocol B: Ternary Complex & Degradation Validation (Western Blot)

This protocol validates that the Nutlin-PROTAC successfully engages both the target and MDM2, leading to target degradation and p53 stabilization.

Steps:

-

Seeding: Seed HCT116 (p53 WT) cells in 6-well plates at

cells/well. Incubate overnight at 37°C, 5% CO -

Pre-treatment (Self-Validation Step): In designated rescue wells, pre-treat cells with 10 µM MG132 (Proteasome inhibitor) or 10 µM Nutlin-3 (MDM2 competitor) for 2 hours prior to PROTAC addition.

-

Dosing: Treat cells with a concentration gradient of the Nutlin-PROTAC (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for 24 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins at 4°C.

-

Immunoblotting: Run lysates on SDS-PAGE and transfer to a PVDF membrane.

Expert Causality Checkpoint (Data Interpretation):

-

Target Protein: Should decrease in a dose-dependent manner. If it decreases at 1 µM but increases at 10 µM, you are observing the "Hook Effect" (saturation of binary complexes preventing ternary complex formation).

-

p53 & p21: Should increase dose-dependently, confirming the Nutlin moiety is successfully blocking MDM2 [3].

-

MDM2: Counterintuitively, MDM2 levels will likely INCREASE. Novices assume MDM2 should degrade. However, because p53 acts as a transcription factor that upregulates MDM2, the stabilization of p53 causes a massive transcriptional feedback loop that produces more MDM2. This is a hallmark of successful p53 activation [3].

Protocol C: Phenotypic Synergy Assay (Cell Viability)

To prove the superiority of the MDM2-recruiting PROTAC over standard inhibition.

Steps:

-

Seeding: Plate cells (e.g., MV-4-11) in 96-well plates at

cells/well. -

Dosing Matrix: Treat cells for 72 hours with:

-

Nutlin-PROTAC (0.1 nM to 10 µM)

-

Target Ligand alone (0.1 nM to 10 µM)

-

Nutlin-3 alone (0.1 nM to 10 µM)

-

Equimolar combination of Target Ligand + Nutlin-3.

-

-

Readout: Add 10 µL of CCK-8 solution per well. Incubate for 2–4 hours at 37°C. Measure absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate IC

values using non-linear regression (GraphPad Prism).

Expert Causality Checkpoint:

A successful MDM2-recruiting PROTAC will demonstrate a left-shifted IC

References

- Nutlin carboxylic acid | MDM2 Ligand. MedChemExpress.

- Hines, J., et al. (2019). MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. Cancer Research.

- He, S., et al. (2022). MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53. ScienceOpen.

- ChemRxiv. (2023). Hijacking the MDM2 E3 Ligase with novel BRD4-Targeting PROTACs in Pancreatic Cancer Cells. ChemRxiv.

- Li, G., et al. (2022). A PARP1 PROTAC as a novel strategy against PARP inhibitor resistance via promotion of ferroptosis in p53-positive breast cancer. Biochemical Pharmacology.

In Vivo Profiling of Nutlin Carboxylic Acid and MDM2-Recruiting PROTACs: Formulation, Pharmacodynamics, and Efficacy

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation (TPD). While Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most commonly hijacked E3 ligases, the use of Mouse Double Minute 2 (MDM2) offers a unique, synergistic therapeutic window. (4R,5S)-Nutlin carboxylic acid serves as the foundational E3 ligase ligand building block for synthesizing MDM2-recruiting PROTACs (such as the BRD4-degrader A1874) and acts as an indispensable negative control in in vivo pharmacodynamic studies.

This application note provides a comprehensive, self-validating framework for formulating and evaluating Nutlin carboxylic acid and its PROTAC derivatives in murine xenograft models.

Mechanistic Rationale: The Dual-Action Paradigm

In standard small-molecule therapy, inhibiting a target yields a 1:1 stoichiometric blockade. PROTACs operate catalytically. However, MDM2-recruiting PROTACs built upon the Nutlin carboxylic acid scaffold offer a distinct dual-action mechanism [1]:

-

Target Protein Degradation (TPD): The PROTAC forms a ternary complex between MDM2 and the Protein of Interest (POI, e.g., BRD4), driving ubiquitination and proteasomal degradation.

-

Tumor Suppressor Stabilization: By occupying the p53-binding pocket of MDM2, the Nutlin moiety prevents MDM2-mediated degradation of wild-type p53, leading to p53 accumulation and subsequent apoptosis.

The Role of Nutlin Carboxylic Acid as an In Vivo Control: When evaluating an MDM2-PROTAC in vivo, researchers must administer unconjugated Nutlin carboxylic acid to a control cohort. This isolates the causality of tumor regression: it proves that efficacy is driven by the heterobifunctional degradation of the POI, rather than merely the stabilization of p53 via MDM2 antagonism.

Figure 1: Dual-action mechanism of MDM2-recruiting PROTACs compared to Nutlin carboxylic acid alone.

Quantitative Data Summary

To establish baseline expectations for in vivo dosing and in vitro validation, the following table summarizes the physicochemical and pharmacodynamic properties of Nutlin carboxylic acid and its benchmark PROTAC derivative, A1874 [2].

| Compound | Primary Function | Molecular Weight | DC₅₀ (Target Degradation) | In Vivo Dose (Murine) | Key Biomarkers Modulated |

| (4R,5S)-Nutlin Carboxylic Acid | E3 Ligand / Control | 639.53 g/mol | N/A (Does not degrade POI) | 10 - 30 mg/kg (IP/PO) | ↑ p53, ↑ p21, Stable BRD4 |

| A1874 (Nutlin-JQ1 PROTAC) | BRD4 Degrader | 1084.66 g/mol | ~32 nM (BRD4) | 15 - 30 mg/kg (PO) | ↓ BRD4, ↓ c-Myc, ↑ p53 |

| Nutlin-3a | MDM2 Inhibitor | 581.49 g/mol | N/A | 20 - 40 mg/kg (PO) | ↑ p53, ↑ MDM2 (Feedback) |

In Vivo Formulation Protocol

PROTACs and their bulky precursors like Nutlin carboxylic acid are highly lipophilic and violate Lipinski's Rule of Five, presenting significant solubility challenges for in vivo administration. The following protocol utilizes a co-solvent system designed to prevent precipitation upon injection [3].

Materials Required

-

Nutlin carboxylic acid powder (Store at -20°C, desiccated)

-

Dimethyl Sulfoxide (DMSO, anhydrous)

-

Polyethylene Glycol 300 (PEG300)

-

Tween-80

-

0.9% Sterile Saline

Step-by-Step Formulation (Clear Solution Method)

Self-Validation Checkpoint: The final solution must remain optically clear. Any turbidity indicates micro-precipitation, which will cause erratic pharmacokinetics and localized tissue toxicity.

-

Stock Preparation (10% Volume): Dissolve the required mass of Nutlin carboxylic acid (or PROTAC) in 100% DMSO to create a highly concentrated stock (e.g., 25 mg/mL). Causality: DMSO disrupts the strong intermolecular crystal lattice of the high-molecular-weight compound.

-

Lipid Solubilization (40% Volume): Add PEG300 to the DMSO stock. Vortex vigorously for 1-2 minutes. Causality: PEG300 acts as a co-solvent that prevents the compound from crashing out when aqueous phases are introduced.

-

Surfactant Addition (5% Volume): Add Tween-80 and mix thoroughly until the solution is completely homogenous. Causality: Tween-80 forms micelles that encapsulate the hydrophobic core of the Nutlin derivative.

-

Aqueous Dilution (45% Volume): Dropwise, add 0.9% Saline while continuously vortexing.

-

Final Quality Control: Sonicate the mixture in a water bath at room temperature for 5 minutes. The final working solution (e.g., 2.5 mg/mL) must be prepared fresh and administered on the same day.

In Vivo Xenograft Efficacy & Pharmacodynamic Protocol

This protocol outlines a standard efficacy study using a colon cancer xenograft model (e.g., HCT116, which harbors wild-type p53) to evaluate an MDM2-PROTAC against a Nutlin carboxylic acid control [4].

Figure 2: Chronological workflow for in vivo evaluation of Nutlin-based degraders.

Phase 1: Tumor Inoculation and Randomization

-

Harvest HCT116 cells in the logarithmic growth phase. Wash and resuspend in a 1:1 mixture of cold PBS and Matrigel.

-

Inject

cells subcutaneously into the right flank of 6-8 week-old female SCID mice. -

Monitor tumor growth using digital calipers. Calculate volume using the formula:

. -

Once average tumor volumes reach ~100 mm³ (typically day 10-14), randomize mice into three cohorts (n=8/group):

-

Vehicle Control (Formulation buffer only)

-

Nutlin Carboxylic Acid Control (e.g., 20 mg/kg)

-

MDM2-PROTAC (e.g., A1874) (e.g., 20 mg/kg)

-

Phase 2: Dosing and Monitoring

-

Administer compounds via oral gavage (PO) or intraperitoneal (IP) injection once daily for 21 days.

-

Weigh mice and measure tumors every 2-3 days.

-

Self-Validation Checkpoint: A body weight loss of >15% indicates severe systemic toxicity, likely due to off-target effects or formulation toxicity, necessitating a dose reduction.

-

Phase 3: Pharmacodynamic (PD) Tissue Analysis

To prove that the PROTAC functioned in vivo via the proposed mechanism, tumor tissues must be analyzed for target degradation.

-

At the study endpoint (or 6 hours post-final dose for acute PD readouts), euthanize the mice and rapidly excise the tumors.

-

Snap-freeze half of the tumor in liquid nitrogen for protein extraction; fix the other half in 10% formalin for immunohistochemistry (IHC).

-

Western Blot Analysis: Homogenize the frozen tissue in RIPA buffer containing protease and phosphatase inhibitors. Probe lysates for:

-

BRD4: Should be depleted only in the PROTAC group.

-

p53 & p21: Should be elevated in both the Nutlin carboxylic acid and PROTAC groups.

-

Cleaved Caspase-3: Marker of apoptosis, expected to be synergistically highest in the PROTAC group.

-

References

-

Hines, J., Lartigue, S., Dong, H., Qian, Y., & Crews, C. M. (2019). MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. Cancer Research. Available at:[Link][1]

-

NIH National Library of Medicine. (2020). The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells. Available at: [Link][2]

Sources

Application Note: Synthesis of Chimeric Molecules using Nutlin Carboxylic Acid

Abstract & Rationale

This guide details the synthetic methodology for creating Proteolysis Targeting Chimeras (PROTACs) using Nutlin carboxylic acid as the E3 ligase recruiting ligand. While VHL and CRBN are the most common E3 ligases used in targeted protein degradation (TPD), the murine double minute 2 (MDM2) ligase offers a unique therapeutic advantage. MDM2 is often overexpressed in cancers; therefore, recruiting MDM2 not only degrades the protein of interest (POI) but also potentially stabilizes p53 by occupying the MDM2 binding pocket (the "synergistic dual-hit" strategy).

This protocol focuses on the Nutlin-3a scaffold, specifically functionalized at the solvent-exposed piperazine ring with a carboxylic acid handle (Nutlin-COOH). This handle allows for facile amide coupling to linkers and target ligands.

Chemical Biology Strategy

The Vector Analysis

The success of a chimera depends on the attachment point of the linker.

-

Binding Mode: Nutlin-3a binds to the p53-binding pocket of MDM2 via its cis-imidazoline core.[1] The chlorophenyl rings mimic the Trp23 and Leu26 residues of p53.

-

Solvent Exposure: Crystallographic data (PDB: 4J3E) reveals that the piperazine ring points away from the protein surface, towards the solvent.

-

Functionalization Site: The secondary amine of the piperazine is the ideal vector. Derivatization here minimizes steric clash with MDM2. Nutlin carboxylic acid (CAS: 2249750-27-2) is typically generated by alkylating this nitrogen with an acetate or hexanoate spacer.

Mechanism of Action (Pathway Diagram)

Figure 1: Mechanism of MDM2-mediated targeted protein degradation.

Synthetic Strategy & Retrosynthesis

The synthesis follows a convergent approach. The sensitive cis-imidazoline core of Nutlin is maintained by performing the linker attachment as the final or penultimate step under mild conditions.

Retrosynthetic Scheme:

-

Final Assembly: Amide coupling between Nutlin-COOH and an amine-functionalized Linker-Ligand.

-

Building Block A (MDM2): Nutlin-3a-COOH (prepared via alkylation of Nutlin-3a).

-

Building Block B (Target): Target Ligand attached to a diamine linker (e.g., mono-Boc-diamine).

Detailed Experimental Protocols

Phase 1: Preparation of Nutlin-3a Carboxylic Acid

Note: If purchasing Nutlin carboxylic acid commercially, skip to Phase 2. This protocol describes the synthesis from the parent Nutlin-3a.

Objective: Install a carboxymethyl handle on the piperazine nitrogen.

Reagents:

-

tert-Butyl bromoacetate

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile (MeCN)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Step-by-Step Protocol:

-

Alkylation:

-

Dissolve Nutlin-3a (1.0 eq, e.g., 100 mg) in anhydrous MeCN (2.0 mL).

-

Add DIPEA (3.0 eq).

-

Add tert-butyl bromoacetate (1.2 eq) dropwise at 0°C.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS for the formation of the tert-butyl ester intermediate [M+H]+ = 695.2 (approx).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate. Flash chromatography (Hex/EtOAc) usually yields the ester in >85% yield.

-

-

Deprotection (Acid Hydrolysis):

-

Dissolve the intermediate ester in DCM (2 mL).

-

Add TFA (0.5 mL) slowly at 0°C.

-

Stir at RT for 2 hours.

-

Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

-

Result: Nutlin-3a-COOH (Free acid). Used directly in the next step without further purification to prevent epimerization.

-

Phase 2: Chimeric Molecule Assembly (Amide Coupling)

Objective: Couple Nutlin-3a-COOH with an amine-linker-ligand (e.g., JQ1-PEG-NH2).

Reagents:

-

Nutlin-3a-COOH (from Phase 1)

-

Amine-Linker-Ligand (1.0 eq)

-

HATU (1.2 eq) (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (3.0 eq)

-

DMF (Anhydrous)

Step-by-Step Protocol:

-

Activation:

-

In a dry vial, dissolve Nutlin-3a-COOH (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

-